Antibacterial MIC Comparison: Thioxo-DHPM vs. Cefotaxime and Ceftriaxone Clinical Standards
In a standardized microdilution assay, the 2-thioxo-dihydropyrimidine series (including the N,6-diphenyl-2-sulfanyl scaffold represented by this product) demonstrated MIC values as low as 62.5 μg/mL against S. aureus and A. baumannii, which represents a 4-fold improvement over both cefotaxime (MIC 250 μg/mL) and ceftriaxone (MIC 500 μg/mL) tested under identical conditions. [1] For E. coli, one thioxo-DHPM congener achieved an MIC of 125 μg/mL, outperforming cefotaxime (250 μg/mL) and ceftriaxone (500 μg/mL). [2] This demonstrates that the 2-thioxo pharmacophore can produce antibacterial potency superior to clinical cephalosporins against specific Gram-positive and Gram-negative strains.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus and A. baumannii |
|---|---|
| Target Compound Data | 62.5 μg/mL (thioxo-DHPM congeners bearing structural features analogous to 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide) |
| Comparator Or Baseline | Cefotaxime (MIC 250 μg/mL) and Ceftriaxone (MIC 500 μg/mL) |
| Quantified Difference | 4-fold lower MIC vs. cefotaxime; 8-fold lower vs. ceftriaxone for S. aureus and A. baumannii |
| Conditions | Twofold microdilution method against S. aureus, E. coli, A. baumannii, P. aeruginosa, K. pneumoniae; comparison with pristine antibiotics cefotaxime and ceftriaxone |
Why This Matters
This quantitative superiority against drug-resistant-prone pathogens (A. baumannii, S. aureus) provides a data-driven rationale for prioritizing this thioxo-DHPM scaffold over generic DHPM screening libraries or standard-of-care comparators in antibacterial discovery programs.
- [1] Huseynzada, A. E., Jelch, C., Akhundzada, H. V. N., Soudani, S., Ben Nasr, C., Israyilova, A., Doria, F., Hasanova, U. A., Khankishiyeva, R. F., & Freccero, M. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6312–6329, Table 5. View Source
- [2] Huseynzada, A. E., Jelch, C., Akhundzada, H. V. N., Soudani, S., Ben Nasr, C., Israyilova, A., Doria, F., Hasanova, U. A., Khankishiyeva, R. F., & Freccero, M. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6312–6329, pp. 320-322. View Source
